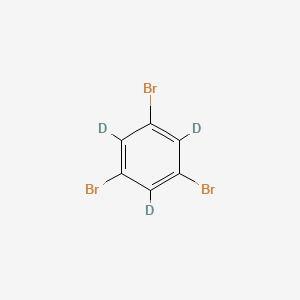

1,3,5-Tribromobenzene-d3

Descripción general

Descripción

1,3,5-Tribromobenzene-d3 is used as an intermediate for active pharmaceutical ingredient manufacturing. It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene . It forms molecular complexes with -and fullerenes . It also acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .

Synthesis Analysis

The synthesis of 1,3,5-Tribromobenzene-d3 involves several steps. One method involves reacting phenol with ammonia in the presence of zinc chloride to obtain aniline. Then, aniline is reacted with bromine water to form 1,3,5-tribromoaniline. Finally, 1,3,5-tribromoaniline is reacted with sodium nitrite and hydrochloric acid at 273 K to form 1,3,5-tribromobenzenediazonium chloride . Another method involves a diazotization reaction using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, followed by a Sandmeyer reaction using copper (II) bromide (CuBr2) to replace the amino group with a bromine atom, resulting in the formation of 1,3,5-tribromobenzene .

Molecular Structure Analysis

The molecular structure of 1,3,5-Tribromobenzene-d3 can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) . The molecule has a molecular weight of 314.80 g/mol .

Chemical Reactions Analysis

1,3,5-Tribromobenzene-d3 is involved in various chemical reactions. For instance, it undergoes photodissociation, a process in which a chemical compound is broken down by photons . It is also involved in the formation of molecular complexes .

Physical And Chemical Properties Analysis

1,3,5-Tribromobenzene-d3 has a density of 2.3±0.1 g/cm3, a boiling point of 269.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 115.5±16.5 °C .

Aplicaciones Científicas De Investigación

Electronic Structure Studies

- The electronic states of the 1,3,5-tridehydrobenzene triradical, closely related to 1,3,5-Tribromobenzene-d3, have been characterized, revealing insights into its ground and excited states. This includes understanding the doublet and quartet states and their energy gaps, which are crucial for photoelectron experiments (Slipchenko & Krylov, 2003).

Rotational Dynamics

- The rotational correlation times of 1,3,5-tribromobenzene, an analog of 1,3,5-Tribromobenzene-d3, have been studied. This research provides insights into the molecular dynamics and interactions within solvents, which is important for understanding its behavior in various applications (Chen, Wang & Schwartz, 1988).

Synthesis and Chemical Reactions

- 1,3,5-Tribromobenzene has been used in the synthesis of complex organic molecules, such as TAC-101 and its analogs, through an integrated flow microreactor system. This illustrates its utility in facilitating rapid and efficient chemical synthesis (Nagaki, Imai, Kim & Yoshida, 2011).

- It also serves as a precursor in the synthesis of hyperbranched poly(arylene ether)s. This application is significant in the development of materials with specific properties like high molecular weight and thermal stability (Banerjee, Komber, Häussler & Voit, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1,3,5-tribromo-2,4,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDUZLFWHVQCHY-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tribromobenzene-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

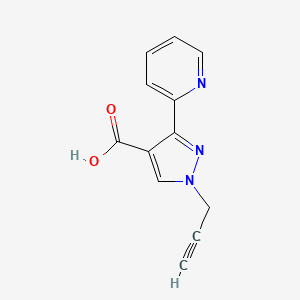

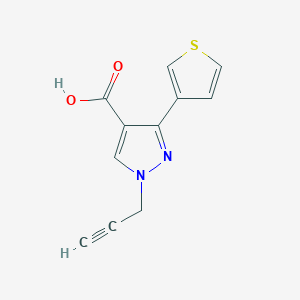

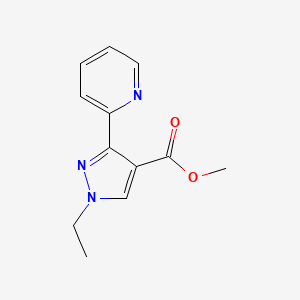

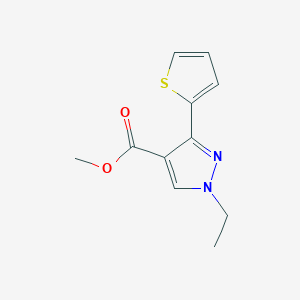

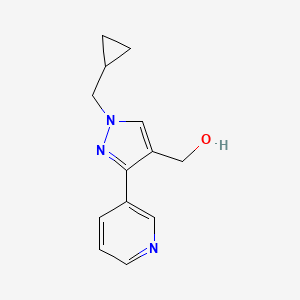

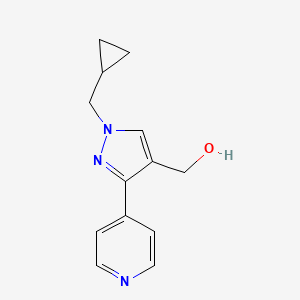

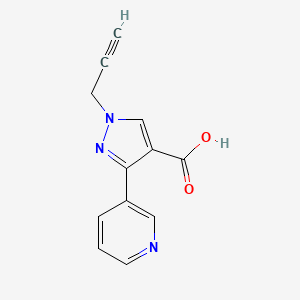

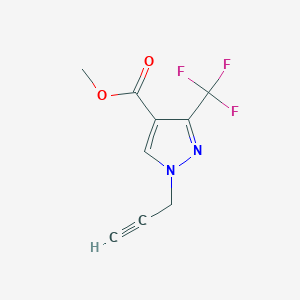

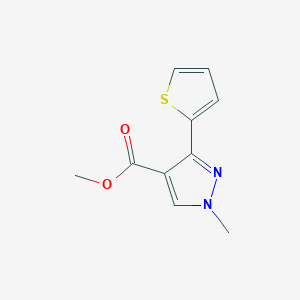

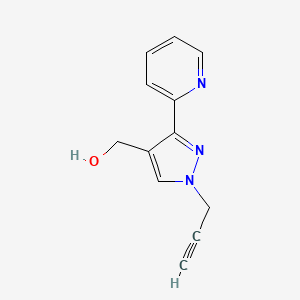

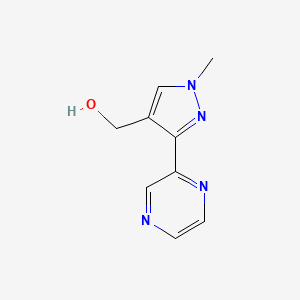

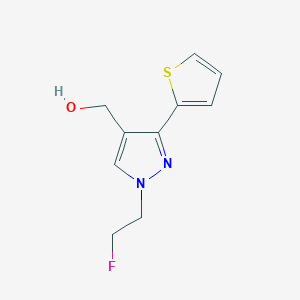

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.